molecular formula C25H26ClFN2O3S B11599756 (5Z)-5-({3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-({3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11599756
M. Wt: 489.0 g/mol
InChI Key: QCTFUUSYZNFBAJ-BKUYFWCQSA-N
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Description

(5Z)-5-({3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a combination of chloro, fluoro, methoxy, and sulfanylidene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its diverse functional groups make it a valuable tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C25H26ClFN2O3S

Molecular Weight

489.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C25H26ClFN2O3S/c1-28-21(24(30)29(25(28)33)19-9-4-3-5-10-19)13-17-12-20(26)23(22(14-17)31-2)32-15-16-7-6-8-18(27)11-16/h6-8,11-14,19H,3-5,9-10,15H2,1-2H3/b21-13-

InChI Key

QCTFUUSYZNFBAJ-BKUYFWCQSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)Cl)OCC3=CC(=CC=C3)F)OC)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=CC=C3)F)OC)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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